rac-(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-amine, trans

Chemical Synthesis Quality Control Purity Analysis

rac-(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-amine, trans (CAS 1073263-65-6) is a racemic mixture of a chiral pyrrolidine building block. It features a trans configuration of the amine and phenyl substituents on the pyrrolidine ring, with a benzyl protecting group on the nitrogen.

Molecular Formula C17H20N2
Molecular Weight 252.4
CAS No. 1073263-65-6
Cat. No. B6283203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-amine, trans
CAS1073263-65-6
Molecular FormulaC17H20N2
Molecular Weight252.4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for rac-(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-amine, trans (CAS 1073263-65-6)


rac-(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-amine, trans (CAS 1073263-65-6) is a racemic mixture of a chiral pyrrolidine building block [1]. It features a trans configuration of the amine and phenyl substituents on the pyrrolidine ring, with a benzyl protecting group on the nitrogen [1]. This compound is primarily offered as a research intermediate, with advertised purities typically in the 95–98% range by commercial suppliers . Its core value proposition is its defined stereochemistry, which is essential for synthesizing specific diastereomers of downstream products.

Defined trans racemic stereochemistry for diastereomer synthesis
Benzyl protecting group enables orthogonal N-functionalization
Supports chiral pyrrolidine library and scaffold diversification

Stereochemical Precision: Why a Generic 'Pyrrolidine Building Block' Cannot Replace rac-(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-amine, trans


The value of this compound lies in its specific trans (3R,4S/3S,4R) racemic mixture. Substituting it with the cis isomer, a different racemic mixture, an enantiopure single isomer, or a differently N-protected analog would produce a different set of diastereomers in the final product [1]. For applications requiring the trans-configuration of the 3-amino-4-phenyl motif, this specific racemate (or its resolved enantiomers) is a non-interchangeable starting material. The benzyl group serves as a commonly used protecting group that can be removed under mild conditions, making it a versatile intermediate for further N-functionalization, unlike N-H or N-Boc analogues which require different deprotection or functionalization strategies.

Stereochemical shift

Cis isomer or different racemic mixture may alter diastereomer ratio in final product.

Enantiomer mismatch

Enantiopure single isomer changes stereochemical outcome and may require additional resolution.

Protecting group strategy

Different N-protecting group (e.g., N-Boc, N-H) modifies orthogonal reactivity and deprotection conditions.

Quantitative Evidence for Differentiating rac-(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-amine, trans from its Closest Analogs


Purity Analysis: Supplier-Certified vs. Minimal Industry Standard

Supplier-reported purities for this compound vary. One major vendor lists a purity of 95% , while another specialist supplier certifies a purity of 98% . A 3% difference in purity can be critical in multi-step syntheses where impurities accumulate, potentially impacting overall yield and product purity. For comparison, the 95% purity grade is common for research-grade intermediates, whereas 98% more closely aligns with requirements for late-stage intermediates in lead optimization.

Purity Grade
Data to verify
95% vs 98% (Δ3 percentage points)
Supports higher-purity grade selection for sensitive syntheses
Exact analytical method not publicly detailed
Chemical Synthesis Quality Control Purity Analysis

Stereochemical Identity: Confirmation of Relative trans Configuration

The PubChem entry for this compound assigns a specific, defined InChI Key (WXBOUFZFJFRVCW-DLBZAZTESA-N) that computationally encodes the trans (3R,4S) stereochemistry [1]. This serves as a unique digital fingerprint distinguishing it from its cis isomer (which would have a different InChI Key) or the enantiopure (3R,4S) form alone. The defined stereochemistry ensures that the compound acts as a single diastereomer pair, which is crucial for synthetic planning where diastereomer ratios in the product are critical.

Stereochemical ID
Class-level
InChI Key encodes trans racemate
Supports structural identity verification against CoA
Computational assignment; verify with experimental data
Stereochemistry Structural Confirmation Diastereomer Purity

Physicochemical Property Benchmark: Molecular Weight and Lipophilicity

This specific compound has a molecular weight of 252.35 g/mol and a calculated lipophilicity (XLogP3-AA) of 2.4 [1]. These properties distinguish it from unprotected analogs or those with different N-substituents. For instance, the corresponding N-Boc-protected trans-3-amino-4-phenylpyrrolidine has a molecular weight of 262.3 g/mol. The benzyl group provides a predictable deprotection strategy (hydrogenation) while the amine is available for direct functionalization, a feature not present in N-Boc or N-H analogs which require additional steps.

MW & Lipophilicity
Class-level
252.35 g/mol, XLogP 2.4 (−9.95 vs N-Boc analog)
Lower MW may support higher atom economy; lipophilicity influences purification
Computed PubChem properties; context-dependent
Physicochemical Properties Drug-likeness Intermediate Design

Optimal Procurement Scenarios for rac-(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-amine, trans


Synthesis of trans-3-Amino-4-phenylpyrrolidine-Based NK Receptor Antagonist Scaffolds

The trans-4-phenylpyrrolidin-3-amine core is a recognized scaffold in neurokinin (NK) receptor antagonist programs [1]. This specific building block, with the pre-installed benzyl group and correct relative stereochemistry, is a direct precursor for constructing such libraries. Its use eliminates the need for a chiral resolution or asymmetric synthesis step to obtain the trans- racemate, saving significant development time at the cost of needing a later resolution step if the final target requires a single enantiomer.

Preparation of Diversely N-Functionalized Chiral Diamine Ligands

The two nitrogen atoms in this scaffold—the primary amine at C3 and the N-benzyl-protected pyrrolidine nitrogen—present orthogonal reactivity handles. This allows for sequential functionalization: the primary amine can be acylated or alkylated, followed by removal of the benzyl group to reveal a secondary amine for further diversification. This specific compound is advantageous over the N-H analog, as the benzyl group protects the pyrrolidine nitrogen during the first step, preventing side reactions.

Late-Stage Diversification of Lead Compounds

In lead optimization, the ability to introduce a pre-formed 3-amino-4-phenylpyrrolidine moiety with a free amine handle while the sp3-rich pyrrolidine core is already protected is valuable. This trans racemic compound allows medicinal chemists to explore the effect of adding this specific saturated heterocyclic core to a lead series without troubleshooting the synthesis of the unprotected or differently protected analog, as outlined in its role as a building block [1].

Application
Selection Property
Validation Focus
Neurokinin receptor research scaffolds
Pre-installed trans racemic stereochemistry
Diastereomer ratio control in library synthesis
Diversely N-functionalized chiral diamine ligands
Orthogonal reactivity: primary amine and benzyl-protected pyrrolidine
Sequential functionalization purity and yield
Late-stage lead compound diversification
Protected saturated heterocycle with free amine handle
Incorporation efficiency and downstream deprotection
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